molecular formula C5H5ClFN3 B1513344 3-Chloro-5-fluoro-2-hydrazinylpyridine CAS No. 1388037-08-8

3-Chloro-5-fluoro-2-hydrazinylpyridine

Cat. No.: B1513344
CAS No.: 1388037-08-8
M. Wt: 161.56 g/mol
InChI Key: JWLHQQLZQDBFKH-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-2-hydrazinylpyridine (CAS: 1388037-08-8) is a halogenated pyridine derivative with a hydrazine substituent at the 2-position. Its molecular formula is C₅H₄ClF₂N₃, and it is characterized by a pyridine ring substituted with chlorine (3-position), fluorine (5-position), and a hydrazinyl group (2-position). This compound is primarily used in medicinal chemistry as a precursor for synthesizing heterocyclic scaffolds, particularly in antiviral and anticancer drug discovery . The hydrazine moiety enhances nucleophilicity, enabling coupling reactions with carbonyl compounds or electrophilic agents, while the chloro and fluoro groups improve metabolic stability and binding affinity in target interactions .

Properties

IUPAC Name

(3-chloro-5-fluoropyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClFN3/c6-4-1-3(7)2-9-5(4)10-8/h1-2H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLHQQLZQDBFKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856987
Record name 3-Chloro-5-fluoro-2-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1388037-08-8
Record name 3-Chloro-5-fluoro-2-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Hydrazinolysis of Halogenated Pyridines

A straightforward and efficient method involves reacting 2-fluoro-3-chloropyridine with hydrazine hydrate under mild conditions.

Method Summary:

  • Starting materials: 2-fluoro-3-chloropyridine and hydrazine hydrate
  • Solvent: Alcohol solvents such as ethanol or methanol
  • Conditions: Room temperature reaction for 3–5 hours
  • Work-up: Removal of solvent by rotary evaporation and drying
  • Outcome: High yield (~99.5%) and high purity (~99.95%) product without need for heating reflux

Advantages:

  • Simple operation without heating flux
  • High yield and purity
  • Mild reaction conditions suitable for laboratory and small-scale synthesis

This method is particularly advantageous for 3-chloro-5-fluoro-2-hydrazinylpyridine due to the presence of the fluoro substituent, which facilitates nucleophilic aromatic substitution at the 2-position by hydrazine.

Hydrazinolysis of 2,3-Dichloropyridine Derivatives

Another related approach involves the synthesis of 3-chloro-2-hydrazinopyridine from 2,3-dichloropyridine via hydrazine hydrate reflux in organic solvents such as N,N-dimethylpropanolamine or N,N-dimethylformamide.

Process Details:

  • Reagents: 2,3-dichloropyridine and 80% hydrazine hydrate
  • Solvent: N,N-dimethylpropanolamine or N,N-dimethylformamide
  • Conditions: Reflux at ~130 °C for 10 hours under nitrogen atmosphere
  • Work-up: Cooling to 25 °C, crystallization, centrifugation, washing, drying under vacuum at 60 °C
  • Yields and Purity: Yield 90–95%, purity 99.2–99.7%

This method provides a high-purity product suitable for further functionalization, though it requires higher temperature and longer reaction times compared to direct hydrazinolysis of fluorochloropyridines.

Comparative Summary of Preparation Methods

Method Starting Material Solvent(s) Conditions Yield (%) Purity (%) Notes
Direct hydrazinolysis 2-fluoro-3-chloropyridine Alcohol (ethanol/methanol) Room temp, 3–5 h ~99.5 99.95 Mild, simple, no reflux needed
Sulfonation + hydrazinolysis 3-chloropyridine Dialkyl sulfate, toluene/xylene 120–220 °C sulfonation; reflux hydrazinolysis ≥80 >99.5 Industrially scalable, complex steps
Hydrazinolysis of dichloropyridine 2,3-dichloropyridine N,N-dimethylpropanolamine or DMF Reflux 130 °C, 10 h 90–95 99.2–99.7 High purity, longer reaction time

Research Findings and Practical Considerations

  • Reaction Monitoring: HPLC analysis is critical for determining reaction completeness, especially in sulfonation steps to ensure residual starting material is below 2%.
  • Catalyst Selection: Heavy metal sulfates improve sulfonation efficiency; Pt/C and Pd/C catalysts are used in hydrogenation steps for related intermediates.
  • Solvent Choice: Dialkyl sulfates act as both solvents and sulfonating agents; organic solvents like toluene and xylene facilitate hydrazinolysis and product isolation.
  • Purification: Vacuum rectification and recrystallization ensure high purity; drying under reduced pressure at moderate temperatures prevents decomposition.
  • Safety and Scalability: The sulfonation-hydrazinolysis method offers safer, milder conditions suitable for industrial scale, while direct hydrazinolysis is preferred for lab-scale due to simplicity.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-fluoro-2-hydrazinylpyridine undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Substitution reactions at the halogenated positions can yield a variety of substituted pyridines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Pyridine N-oxides

  • Reduction Products: Amines

  • Substitution Products: Various substituted pyridines

Scientific Research Applications

3-Chloro-5-fluoro-2-hydrazinylpyridine is used in several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

3-Chloro-5-fluoro-2-hydrazinylpyridine is similar to other halogenated pyridines, such as 2-chloro-5-fluoropyridine and 3-chloro-2-hydrazinylpyridine. its unique combination of chlorine, fluorine, and hydrazine groups makes it distinct in terms of reactivity and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Chloro-5-fluoro-2-hydrazinylpyridine with analogs based on substituents, reactivity, and applications:

Compound Name CAS Number Substituents Key Properties/Applications References
This compound 1388037-08-8 2-hydrazinyl, 3-Cl, 5-F Intermediate for antiviral agents; high nucleophilicity
3-Chloro-2-(1-methylhydrazino)-5-(trifluoromethyl)pyridine 138907-68-3 2-(N-methylhydrazino), 3-Cl, 5-CF₃ Improved lipophilicity; used in agrochemicals
5-Fluoro-3-(2-phenylhydrazine)pyridine - 3-phenylhydrazine, 5-F Enhanced π-π stacking; studied in crystallography
2-Amino-5-chloropyridine 1072-98-6 2-NH₂, 5-Cl Solid (MP: 133–136°C); precursor for antibiotics
3-Chloro-2-hydrazino-5-nitropyridine - 2-hydrazinyl, 3-Cl, 5-NO₂ High reactivity for nitro-group reduction; explosives research

Key Observations:

Substituent Effects on Reactivity: The hydrazine group in this compound allows for condensation reactions to form azoles or triazines, unlike the methylhydrazine analog (CAS: 138907-68-3), which exhibits reduced nucleophilicity due to steric hindrance .

Biological Activity: this compound shares structural motifs with antiviral agents like 3'-fluoro-2',3'-dideoxyuridine (FddUrd), where halogen atoms (Cl, F) improve target binding and resistance to enzymatic degradation . The trifluoromethyl group in 3-Chloro-2-(1-methylhydrazino)-5-(trifluoromethyl)pyridine enhances membrane permeability, making it suitable for agrochemical applications .

Physical Properties: 2-Amino-5-chloropyridine (MP: 133–136°C) has a higher melting point than hydrazine derivatives due to stronger hydrogen bonding from the amino group . Fluoro substituents generally reduce melting points compared to chloro analogs, as seen in 3-Fluoro-5-hydrazinylpyridine (CAS: 1318760-55-2), which is stored at 2–8°C .

Biological Activity

3-Chloro-5-fluoro-2-hydrazinylpyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the 3-position and a fluorine atom at the 5-position of the pyridine ring, along with a hydrazinyl group at the 2-position. This unique structural configuration contributes to its reactivity and interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with electrophilic centers in proteins and nucleic acids. This interaction can lead to various biological effects, including:

  • Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting that this compound may exhibit significant antimicrobial activity as well.
  • Anticancer Potential : Preliminary studies indicate that compounds with hydrazinyl groups can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation.

In Vitro Studies

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. For instance, research has demonstrated that related compounds exhibit potent inhibitory effects on various cancer cell lines, indicating potential anticancer properties.

CompoundTargetIC50 (µM)Reference
This compoundCDK2/Cyclin A2.3
Related Hydrazine DerivativeVarious Cancer Cell LinesVaries

Case Studies

  • Antimalarial Activity : A study on hydrazone derivatives showed promising antimalarial activity against Plasmodium falciparum. Although not directly studied in this compound, the structural similarities suggest potential efficacy against malaria .
  • Antiviral Properties : Compounds similar in structure have been evaluated for their antiviral activities, particularly against viruses involved in respiratory infections. The mechanism often involves inhibition of viral replication pathways.

Applications in Medicinal Chemistry

Given its structural features, this compound is positioned as a candidate for drug development in several therapeutic areas:

  • Cancer Therapy : Its ability to inhibit key enzymes involved in tumor growth makes it a target for further investigation in oncology.
  • Infectious Diseases : The antimicrobial properties suggest potential use in treating bacterial infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.